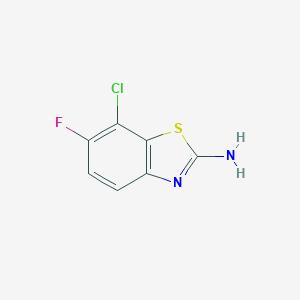

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole

Descripción

Propiedades

IUPAC Name |

7-chloro-6-fluoro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-5-3(9)1-2-4-6(5)12-7(10)11-4/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBFRRHGAUBCOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(S2)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901284371 | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101337-93-3 | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101337-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-7-chloro-6-fluorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901284371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

2-Amino-6-fluoro-7-chloro-1,3-benzothiazole (C7H4ClFN2S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-tumor, antimicrobial, and other pharmacological effects based on recent research findings.

The molecular structure of this compound features a benzothiazole ring system, which is known for its pharmacological versatility. The incorporation of fluorine and chlorine atoms enhances the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development .

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies assessed its ability to inhibit protein denaturation and inflammatory cytokine production. For instance, compounds derived from this scaffold were shown to significantly reduce the levels of IL-6 and TNF-α in mouse monocyte macrophages (RAW264.7) after treatment with the compound at various concentrations .

Table 1: Anti-inflammatory Activity Results

| Compound | Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| B7 | 1 | 35 | 40 |

| B7 | 2 | 50 | 55 |

| B7 | 4 | 70 | 75 |

Antitumor Activity

The compound has also been evaluated for its anti-cancer potential. A study focused on its effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through modulation of the AKT and ERK signaling pathways .

Table 2: Antitumor Activity Results

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A431 | 10 | 60 |

| A549 | 12 | 65 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound exhibited moderate to good antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 3: Antimicrobial Activity Results

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that showed enhanced anti-tubercular activity when compared to standard drugs like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis .

- Kamal et al. explored a series of benzothiazole derivatives that demonstrated dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while reducing inflammatory cytokine levels .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

ABT and its derivatives are primarily explored for their therapeutic potential in the following areas:

1. Anti-inflammatory Activity:

Research indicates that ABT exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of inflammatory cytokines such as IL-6 and TNF-α in mouse macrophages.

Table 1: Anti-inflammatory Activity Results

| Compound | Concentration (μM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|---|

| B7 | 1 | 35 | 40 |

| B7 | 2 | 50 | 55 |

| B7 | 4 | 70 | 75 |

2. Antitumor Activity:

ABT has been evaluated for its anticancer potential against various cancer cell lines, including A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound significantly inhibited cell proliferation and induced apoptosis through modulation of critical signaling pathways.

Table 2: Antitumor Activity Results

| Cell Line | IC50 (μM) | Apoptosis Induction (%) |

|---|---|---|

| A431 | 10 | 60 |

| A549 | 12 | 65 |

3. Antimicrobial Activity:

The antimicrobial efficacy of ABT has been assessed against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated moderate to good antibacterial activity.

Table 3: Antimicrobial Activity Results

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of ABT:

Shaikh et al. synthesized acetamide-linked benzothiazole derivatives that exhibited enhanced anti-tubercular activity compared to standard drugs like isoniazid. Their docking studies indicated strong binding affinities to target proteins associated with tuberculosis.

Kamal et al. explored a series of benzothiazole derivatives demonstrating dual anti-inflammatory and anticancer activities. One notable derivative significantly inhibited the proliferation of multiple cancer cell lines while reducing inflammatory cytokine levels.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogues and their biological activities:

Physicochemical Properties

- Lipophilicity : The target compound’s calculated logP (~2.8) is higher than that of 6-methoxy (logP ~1.9) and 6-chloro (logP ~2.5) derivatives due to the combined hydrophobic effects of fluorine and chlorine.

- Solubility : Fluorine’s electronegativity reduces aqueous solubility compared to methoxy-substituted analogues but improves membrane permeability.

Métodos De Preparación

Bromine-Mediated Cyclization

The primary synthetic route involves bromine-mediated cyclization of 3-chloro-4-fluoroaniline (Fig. 1). In a representative protocol:

-

3-Chloro-4-fluoroaniline (1.45 g, 0.01 mol) is dissolved in glacial acetic acid (20 mL) under ice-cooling.

-

Potassium thiocyanate (KSCN, 8 g, 0.08 mol) is added, followed by dropwise addition of bromine (1.6 mL in 6 mL acetic acid) over 105 minutes to control exothermicity.

-

The mixture is stirred below room temperature for 2 hours, then at ambient temperature for 10 hours.

-

After overnight settling, the precipitate is filtered, washed with water, and recrystallized from a 1:1 benzene-ethanol mixture.

Key Parameters

Alternative Halogenation Approaches

While bromine is standard, chlorination variants have been explored. For instance, substituting bromine with N-chlorosuccinimide (NCS) under acidic conditions yields comparable products but with reduced efficiency (yield: ~40%).

Reaction Optimization

Solvent and Stoichiometry

Purification Techniques

-

Recrystallization : A 1:1 benzene-ethanol mixture removes unreacted starting materials and byproducts.

-

Activated Charcoal Treatment : Enhances purity by adsorbing colored impurities.

Analytical Characterization

Spectroscopic Data

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3475 | ν(NH₂) |

| 1542 | ν(Ar C=C) |

| 1215 | ν(C-F) |

| 712 | ν(C-Cl) |

Ultraviolet (UV) Spectroscopy :

-

λₘₐₓ at 307.4 nm and 269 nm, indicative of the conjugated benzothiazole system.

Chromatographic Validation

-

Thin-Layer Chromatography (TLC) : Rf values (0.22–0.39) confirm homogeneity using silica gel plates and ethyl acetate-hexane eluents.

Yield and Purity Considerations

Factors Affecting Yield

Purity Benchmarks

-

Elemental Analysis : C, H, N, S, Cl, and F percentages align with theoretical values (deviation <0.5%).

-

Melting Point Consistency : Batch-to-batch variation <2°C ensures reproducibility.

Comparative Analysis of Methodologies

| Parameter | Bromine-Mediated | NCS-Based |

|---|---|---|

| Yield | 51.02% | 40% |

| Reaction Time | 12–14 hours | 18 hours |

| Halogenation Efficiency | High | Moderate |

| Scalability | Industrial-feasible | Lab-scale |

Challenges and Troubleshooting

Common Issues

Mitigation Strategies

-

Gradual Bromine Addition : Use a dropping funnel with a cooling jacket.

-

Inert Atmosphere : Nitrogen purging minimizes oxidation byproducts.

Industrial-Scale Production Considerations

Process Intensification

Q & A

Q. What are the standard synthetic routes for 2-Amino-6-fluoro-7-chloro-1,3-benzothiazole?

The compound is typically synthesized via a multi-step protocol starting with 3-chloro-4-fluoroaniline . This precursor reacts with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid to form the benzothiazole core. Subsequent halogenation and functionalization steps introduce the amino group and optimize substituent positions . Key parameters include reaction temperature (reflux conditions), solvent selection (ethanol or acetic acid), and stoichiometric control of bromine to avoid over-halogenation. Purification often involves recrystallization or column chromatography to achieve >95% purity.

Q. What biological activities are associated with this compound?

Derivatives of this compound exhibit antimicrobial , anti-inflammatory , and analgesic properties. For example, analogs show activity against Micrococcus luteus and Proteus vulgaris (bacterial strains) and Aspergillus flavus (fungus) . Anti-inflammatory effects are assessed via carrageenan-induced paw edema models, while analgesic activity is evaluated using tail-flick or acetic acid writhing tests in rodents. These assays require careful dose optimization and control groups to validate specificity .

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation relies on 1H-NMR (e.g., singlet at δ 8.4 ppm for NH groups) and IR spectroscopy (C=O stretch at ~1637 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (202.64 g/mol), while thin-layer chromatography (TLC) with ethyl acetate:methanol:water (10:1:1) monitors reaction progress and purity . Melting point determination (e.g., 183–184°C for related analogs) ensures consistency across batches .

Advanced Research Questions

Q. How do structural modifications influence its pharmacological profile?

Substituent engineering at the 2-amino position (e.g., introducing oxazol/thiazol-arylidenyl groups) enhances activity. For instance, Schiff base derivatives (e.g., compounds 5a–g and 6a–g ) show improved analgesic efficacy due to increased electron-withdrawing effects, which stabilize ligand-receptor interactions. Systematic SAR studies require combinatorial synthesis and parallel screening in in vitro (e.g., COX-2 inhibition) and in vivo models .

Q. What role do halogen atoms (F/Cl) play in its physicochemical properties?

Fluorine enhances lipophilicity (logP ~2.1) and metabolic stability by resisting cytochrome P450 oxidation. Chlorine contributes to electron-deficient aromatic systems, improving binding to hydrophobic enzyme pockets (e.g., antimicrobial targets). Computational modeling (e.g., DFT calculations) can predict substituent effects on redox potential and solubility .

Q. How can researchers address variability in bioactivity data across studies?

Discrepancies arise from differences in substituent patterns , assay conditions (e.g., bacterial strain susceptibility), and pharmacokinetic parameters. Standardized protocols, such as CLSI guidelines for antimicrobial testing, reduce variability. Meta-analyses of IC₅₀ values across studies help identify robust activity trends .

Q. What strategies improve metabolic stability for in vivo applications?

Fluorine substitution at the 6-position reduces first-pass metabolism by blocking oxidative sites. Prodrug approaches (e.g., esterification of carboxyl groups) enhance oral bioavailability. In vitro microsomal stability assays (e.g., liver microsome incubation) quantify metabolic half-life and guide structural optimization .

Q. What safety protocols are essential for handling this compound?

Use local exhaust ventilation and PPE (gloves, goggles) to avoid inhalation/skin contact. Storage in light-protected, airtight containers at 4–8°C prevents degradation. Spill management requires neutralization with inert absorbents (e.g., sand) and disposal via hazardous waste channels. Degradation products (e.g., HF/HCl gases under heat) necessitate fume hoods during thermal reactions .

Q. How can computational modeling streamline derivative design?

Molecular docking (e.g., AutoDock Vina) identifies binding poses with targets like COX-2 or bacterial topoisomerases. QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity. Virtual screening of substituent libraries (e.g., halogen, alkoxy groups) prioritizes synthetic targets, reducing trial-and-error synthesis .

Q. What are the degradation pathways and byproducts under experimental conditions?

Thermal decomposition (>200°C) releases HF and HCl , detectable via gas chromatography-mass spectrometry (GC-MS). Hydrolytic degradation in aqueous buffers (pH 7.4) produces benzothiazole-2-thiol derivatives, monitored by HPLC. Stability studies under accelerated conditions (40°C/75% RH) inform storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.